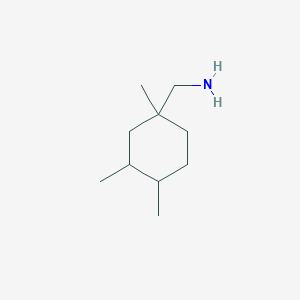

(1,3,4-Trimethylcyclohexyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

(1,3,4-trimethylcyclohexyl)methanamine |

InChI |

InChI=1S/C10H21N/c1-8-4-5-10(3,7-11)6-9(8)2/h8-9H,4-7,11H2,1-3H3 |

InChI Key |

YSRMFEHQKOJFNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C)(C)CN |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,4 Trimethylcyclohexyl Methanamine and Its Analogs

Direct Synthetic Routes to the (1,3,4-Trimethylcyclohexyl)methanamine Skeleton

Direct synthetic methods provide the most straightforward pathways to the target molecule, often starting from readily available precursors. These routes focus on the efficient installation of the methanamine moiety onto the pre-formed trimethylcyclohexyl core.

Reductive Amination Strategies for the Introduction of the Methanamine Moiety

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgacsgcipr.org This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. nih.gov For the synthesis of this compound, this strategy would likely commence with 1,3,4-trimethylcyclohexanecarbaldehyde.

The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired amine. acsgcipr.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being popular choices due to their selectivity for the imine over the starting carbonyl compound. nih.govmasterorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium or nickel is another effective approach. acsgcipr.org

Table 1: Proposed Conditions for Reductive Amination

| Starting Material | Amine Source | Reducing Agent | Solvent | Catalyst (if applicable) |

| 1,3,4-Trimethylcyclohexanecarbaldehyde | Ammonia | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Acetic Acid |

| 1,3,4-Trimethylcyclohexanecarbaldehyde | Ammonium Acetate | Sodium Cyanoborohydride | Methanol | - |

| 1,3,4-Trimethylcyclohexanecarbaldehyde | Ammonia | H₂ | Ethanol | Palladium on Carbon |

Conversion of Nitrile Precursors to this compound via Reduction

The reduction of a nitrile group offers a direct route to a primary amine. This approach would begin with the synthesis of 1,3,4-trimethylcyclohexanecarbonitrile. This nitrile precursor can be prepared from the corresponding alkyl halide via nucleophilic substitution with a cyanide salt or from the corresponding aldehyde via formation of a cyanohydrin followed by dehydration.

Once the nitrile is obtained, it can be reduced to this compound using various strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran. thieme-connect.com Another method involves catalytic hydrogenation under high pressure using catalysts such as Raney nickel or rhodium on alumina.

Table 2: Reagents for Nitrile Reduction

| Nitrile Precursor | Reducing Agent | Solvent | Reaction Conditions |

| 1,3,4-Trimethylcyclohexanecarbonitrile | Lithium Aluminum Hydride | Diethyl Ether | Reflux |

| 1,3,4-Trimethylcyclohexanecarbonitrile | H₂/Raney Nickel | Ethanol | High Pressure, Elevated Temperature |

| 1,3,4-Trimethylcyclohexanecarbonitrile | Borane-Tetrahydrofuran Complex | Tetrahydrofuran | Reflux |

Amidation Reactions and Subsequent Reduction for this compound Formation

A multi-step but reliable method for the synthesis of amines involves the formation of an amide followed by its reduction. This sequence would start with 1,3,4-trimethylcyclohexanecarboxylic acid. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an activated ester, and then reacted with ammonia or an ammonia equivalent to form the corresponding amide, 1,3,4-trimethylcyclohexanecarboxamide.

The subsequent reduction of the amide to the amine can be achieved using powerful reducing agents like lithium aluminum hydride. thieme-connect.com Alternatively, borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also effective for this transformation and can sometimes offer better selectivity.

Table 3: Amidation and Reduction Sequence

| Carboxylic Acid Derivative | Aminating Agent | Amide Intermediate | Reducing Agent | Final Product |

| 1,3,4-Trimethylcyclohexanoyl chloride | Ammonia | 1,3,4-Trimethylcyclohexanecarboxamide | Lithium Aluminum Hydride | This compound |

| 1,3,4-Trimethylcyclohexanecarboxylic acid | Ammonia (with coupling agent) | 1,3,4-Trimethylcyclohexanecarboxamide | Borane-Tetrahydrofuran Complex | This compound |

Carbon-Nitrogen Bond Formation via Advanced Coupling Techniques

Modern organic synthesis has developed a range of powerful cross-coupling reactions for the formation of carbon-nitrogen bonds. tcichemicals.comresearchgate.net While often applied to the synthesis of arylamines, some methods can be adapted for the synthesis of alkylamines. For instance, a conceptually possible, though less common, approach could involve the coupling of an organometallic reagent derived from the trimethylcyclohexyl system with an aminating agent.

A more plausible application of advanced coupling techniques would be in the synthesis of precursors. For example, the Buchwald-Hartwig amination could be used to synthesize an N-aryl or N-alkyl derivative, which could then be deprotected to yield the primary amine. researchgate.net However, for a simple primary amine like this compound, the previously described methods are generally more direct and efficient.

Stereoselective Synthesis of this compound Stereoisomers

The this compound molecule contains multiple stereocenters, leading to the possibility of several diastereomers and enantiomers. The control of the relative and absolute stereochemistry during the synthesis is a significant challenge and a key aspect of modern synthetic chemistry.

Diastereoselective Approaches to Control Relative Stereochemistry

The relative stereochemistry of the methyl groups and the methanamine moiety on the cyclohexane (B81311) ring can be influenced by the choice of starting materials and reaction conditions. For instance, in the reduction of a ketone precursor (1,3,4-trimethylcyclohexyl) methyl ketone, the stereochemical outcome can be directed by the steric bulk of the reducing agent and the existing stereochemistry of the trimethyl-substituted ring.

Diastereoselective synthesis often relies on substrate control, where the inherent stereochemistry of the starting material guides the stereochemical outcome of the reaction. researchgate.netnih.gov For example, starting with a specific diastereomer of 1,3,4-trimethylcyclohexanecarbaldehyde in a reductive amination reaction could potentially favor the formation of one diastereomer of the final amine product. The axial or equatorial approach of the nucleophile or hydride reagent would be influenced by the steric hindrance imposed by the existing methyl groups on the cyclohexane ring.

Further control can be achieved through the use of chiral auxiliaries or catalysts, although this is more commonly employed for controlling absolute stereochemistry (enantioselectivity). For diastereocontrol, careful selection of reagents and reaction conditions to exploit the thermodynamic and kinetic preferences of the intermediates is crucial.

Table 4: Potential Diastereoselective Strategies

| Synthetic Method | Stereocontrol Element | Potential Outcome |

| Reductive Amination | Substrate control (starting from a single diastereomer of the aldehyde) | Formation of a major diastereomer of the amine |

| Reduction of a Ketone Precursor | Sterically hindered reducing agent | Preferential formation of one diastereomeric alcohol, which can be converted to the amine |

| Catalytic Hydrogenation | Choice of catalyst and solvent | Influence on the facial selectivity of the reduction |

Enantioselective Synthesis Utilizing Chiral Catalysis or Auxiliaries

The creation of specific stereoisomers of this compound can be accomplished through asymmetric synthesis, which employs either chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of a reaction.

Chiral Catalysis:

Enantioselective synthesis can be achieved through the use of chiral catalysts in key bond-forming reactions. For instance, the asymmetric reduction of a prochiral precursor, such as a 1,3,4-trimethylcyclohexyl ketone, can yield a chiral alcohol, which can then be converted to the target amine. Chiral catalysts, often metal complexes with chiral ligands, can facilitate the stereoselective addition of a hydride to the carbonyl group. While specific catalysts for the direct asymmetric reductive amination of a 1,3,4-trimethylcyclohexyl ketone to the corresponding amine are not extensively documented in publicly available literature, analogous transformations with other substituted ketones are well-established. These reactions often utilize catalysts based on noble metals like rhodium, iridium, or ruthenium, complexed with chiral phosphine or diamine ligands.

Another approach involves the asymmetric hydroformylation of a corresponding alkene, 1,3,4-trimethylcyclohexyl-1-ene, in the presence of a chiral rhodium catalyst to produce a chiral aldehyde. This aldehyde can then be converted to the amine via reductive amination.

Chiral Auxiliaries:

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule, such as a cyclohexanecarboxylic acid derivative. For example, a chiral oxazolidinone can be used as an auxiliary to direct the stereoselective alkylation of a cyclohexanone enolate to introduce one of the methyl groups with a specific stereochemistry. Subsequent functional group manipulations would then lead to the desired chiral amine.

Chromatographic and Chemical Resolution Techniques for Enantiomers

When a synthesis results in a racemic or diastereomeric mixture of this compound, separation of the individual enantiomers is necessary to obtain the pure stereoisomers. This can be achieved through chromatographic or chemical resolution techniques.

Chromatographic Resolution:

Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus separation. For the separation of chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The separation can be performed using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). The choice of the mobile phase and other chromatographic conditions is crucial for achieving optimal separation.

Chemical Resolution:

Chemical resolution involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Common chiral resolving agents for amines include chiral carboxylic acids like tartaric acid, mandelic acid, or camphorsulfonic acid. Once the diastereomeric salts are separated, the chiral resolving agent is removed to yield the pure enantiomers of the amine.

| Resolution Technique | Principle | Key Considerations |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Selection of appropriate chiral stationary phase and mobile phase. |

| Chemical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | Choice of a suitable and readily available resolving agent; efficiency of fractional crystallization. |

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of suitably functionalized trimethylcyclohexane precursors. The primary routes to the target amine involve the transformation of aldehydes, ketones, nitriles, or carboxylic acid derivatives.

Preparation of Substituted Cyclohexanecarboxaldehydes or Cyclohexyl Ketones

The most direct route to this compound is through the reductive amination of 1,3,4-trimethylcyclohexanecarboxaldehyde or a corresponding cyclohexyl ketone.

The synthesis of 1,3,4-trimethylcyclohexanecarboxaldehyde can be approached through several methods. One potential route involves the hydroformylation of a corresponding trimethylcyclohexene derivative. Alternatively, the oxidation of the corresponding alcohol, (1,3,4-trimethylcyclohexyl)methanol, using mild oxidizing agents would yield the desired aldehyde.

The preparation of 1,3,4-trimethylcyclohexyl ketones can be achieved through various standard organic transformations. For example, the Friedel-Crafts acylation of a trimethylcyclohexane with an acyl halide or anhydride in the presence of a Lewis acid catalyst could introduce a ketone functionality. Another approach involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent derived from a trimethylcyclohexyl halide, with a suitable electrophile like an acyl chloride or a nitrile.

Routes to Substituted Cyclohexanecarbonitriles

The reduction of a nitrile group provides a reliable method for the synthesis of primary amines. Therefore, 1,3,4-trimethylcyclohexanecarbonitrile is a key intermediate. This nitrile can be prepared via the nucleophilic substitution of a 1,3,4-trimethylcyclohexyl halide with a cyanide salt, such as sodium or potassium cyanide. The halide precursor can be synthesized from the corresponding alcohol.

Formation of Substituted Cyclohexylcarboxylic Acid Derivatives

Carboxylic acids and their derivatives, such as amides, can be reduced to amines. The synthesis of 1,3,4-trimethylcyclohexanecarboxylic acid can be accomplished through methods like the carboxylation of a Grignard reagent derived from a 1,3,4-trimethylcyclohexyl halide. The resulting carboxylic acid can then be converted to the corresponding amide by reaction with ammonia or an amine in the presence of a coupling agent. Subsequent reduction of the amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields the target amine.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of renewable feedstocks, atom economy, catalysis, and the reduction of hazardous waste.

Catalytic Reductive Amination:

One of the most significant green chemistry approaches for amine synthesis is the use of catalytic reductive amination. wikipedia.org This method, which combines the formation of an imine from a ketone or aldehyde and an amine with its subsequent reduction in a one-pot process, is highly atom-economical. wikipedia.org Utilizing molecular hydrogen as the reducing agent with a heterogeneous or homogeneous catalyst is a particularly sustainable approach, as the only byproduct is water. rsc.org Research is ongoing to develop non-noble metal catalysts for these transformations to further enhance their sustainability. frontiersin.org

Biocatalysis:

The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign route to chiral amines. nih.gov Transaminases, for example, can be used to convert ketones to amines with high enantioselectivity. nih.gov The development of amine dehydrogenases also provides a pathway for the reductive amination of ketones using ammonia as the amine source. nih.gov These biocatalytic processes are typically run in aqueous media under mild conditions, further contributing to their green credentials. uva.nlacs.org

Sustainable Precursor Synthesis:

The principles of green chemistry can also be applied to the synthesis of the key precursors. For example, the development of catalytic methods for the synthesis of substituted cyclohexanones and other intermediates from renewable feedstocks is an active area of research. beilstein-journals.org The use of solvent-free or environmentally benign solvent systems and the minimization of waste through process optimization are also crucial aspects of a sustainable synthesis. rsc.org

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Catalytic reductive amination maximizes the incorporation of starting materials into the final product. wikipedia.org |

| Use of Catalysis | Employing reusable heterogeneous or highly efficient homogeneous catalysts reduces waste and energy consumption. frontiersin.org |

| Use of Renewable Feedstocks | Exploring routes to precursors from biomass sources. |

| Benign Solvents | Utilizing water or other environmentally friendly solvents in reaction and purification steps. uva.nlacs.org |

| Biocatalysis | Employing enzymes for highly selective and sustainable synthesis of chiral amines. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1,3,4 Trimethylcyclohexyl Methanamine

Reactions Involving the Primary Amine Functionality of (1,3,4-Trimethylcyclohexyl)methanamine

The lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a potent nucleophile, enabling a wide array of chemical transformations. These reactions are fundamental to the synthesis of more complex derivatives.

Acylation Reactions for the Formation of Amide Derivatives

The primary amine of this compound readily undergoes acylation with various acylating agents to form stable N-substituted amide derivatives. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of an acyl halide, anhydride, or ester. The reaction typically proceeds under basic conditions to neutralize the acid byproduct. While the reaction is general for primary amines, the steric bulk of the trimethylcyclohexyl group may necessitate slightly more forcing conditions or longer reaction times compared to less hindered amines.

Commonly employed acylating agents include acetyl chloride and acetic anhydride for the introduction of an acetyl group. The resulting N-((1,3,4-trimethylcyclohexyl)methyl)acetamide is a stable, crystalline solid, often useful for characterization purposes or as an intermediate in further synthetic sequences.

| Acylating Agent | Product Type | Typical Conditions |

| Acyl Halide (e.g., Acetyl Chloride) | Amide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine) |

| Acid Anhydride (e.g., Acetic Anhydride) | Amide | Neat or in a solvent, often with a base or acid catalyst |

| Ester (e.g., Ethyl Acetate) | Amide | Higher temperatures, sometimes requiring a catalyst |

| Carboxylic Acid | Amide | Coupling agent (e.g., DCC, EDC), Base, Aprotic solvent |

Alkylation Pathways Leading to Secondary and Tertiary Amine Analogs

Alkylation of this compound provides a route to the corresponding secondary and tertiary amines. Direct alkylation with alkyl halides is often challenging to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. jmchemsci.com

A more controlled and widely used method for synthesizing secondary amines is reductive amination. masterorganicchemistry.com This process involves the initial reaction of this compound with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the desired secondary amine using a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com This one-pot procedure is highly efficient for mono-alkylation. wikipedia.orgacsgcipr.org To synthesize tertiary amines, the resulting secondary amine can be subjected to a second reductive amination with a different carbonyl compound. The steric hindrance of the trimethylcyclohexyl group can influence the rate of both the initial imine formation and the subsequent reduction. fiveable.me

| Alkylation Method | Reagents | Product | Selectivity |

| Direct Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Salt | Low, prone to over-alkylation |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | High for mono-alkylation |

| "Borrowing Hydrogen" Catalysis | Alcohol, Transition Metal Catalyst (e.g., Ru, Ir) | Secondary Amine | Good, environmentally benign |

Formation of Imines and Enamines from this compound

As a primary amine, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. ekb.eg This condensation reaction is typically catalyzed by mild acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration yields the C=N double bond of the imine. lumenlearning.commasterorganicchemistry.com The reaction is reversible and is often driven to completion by removing the water formed, for example, by azeotropic distillation. operachem.com

A pertinent example is the reaction of the structurally similar isophoronediamine (5-amino-1,3,3-trimethylcyclohexanemethylamine) with isatin, which yields a novel Schiff base. mdpi.com In this reaction, ethanolic solutions of the amine and the ketone were mixed and refluxed, leading to the precipitation of the imine product upon cooling. mdpi.com This demonstrates the feasibility of forming complex Schiff bases from sterically hindered cyclohexylmethanamine derivatives.

It is important to note that only primary amines form imines. If this compound were first converted to a secondary amine, its subsequent reaction with an aldehyde or ketone would yield an enamine, a compound with a nitrogen atom attached to a carbon-carbon double bond. chemistrysteps.com

Oxidative Transformations of the Amine Group

The primary amine group of this compound can undergo various oxidative transformations. A significant reaction is the oxidation to form the corresponding oxime. Catalytic systems have been developed for the aerobic oxidation of primary amines using molecular oxygen as an environmentally benign oxidant. acs.orgnih.gov

One such system employs 1,1-diphenyl-2-picrylhydrazyl (DPPH) as an electron transfer mediator and tungsten oxide/alumina (WO₃/Al₂O₃) as a co-catalyst. acs.orgnih.govacs.org The proposed mechanism involves an initial electron transfer from the amine to DPPH, followed by a proton transfer to generate an α-aminoalkyl radical. acs.orgnih.govresearchgate.net This radical intermediate reacts with molecular oxygen to form an α-aminoalkyl hydroperoxide, which is then converted to the oxime by the WO₃/Al₂O₃ catalyst. acs.orgresearchgate.net This method has been shown to be effective for various alicyclic amines, converting them to their corresponding oximes in excellent yields. acs.orgnih.govacs.org Other potential oxidation products of primary amines include imines and nitriles, though conditions can be tailored to favor oxime formation. acs.org

Nucleophilic Reactivity in Condensation and Addition Reactions

The nucleophilicity of this compound enables its participation in a variety of condensation and addition reactions beyond simple imine formation. A key example is the Mannich reaction, a three-component condensation involving an aldehyde (such as formaldehyde), a primary or secondary amine, and a compound with an acidic proton (an enolizable carbonyl compound). adichemistry.comwikipedia.org

In this reaction, the amine first reacts with the aldehyde to form an electrophilic iminium ion (also known as a Schiff base). wikipedia.org This ion is then attacked by the enol form of the third component, resulting in the formation of a new C-C bond and yielding a β-amino-carbonyl compound, known as a Mannich base. adichemistry.comwikipedia.org The Mannich reaction is a powerful tool for aminoalkylation and is used to construct a wide range of complex organic molecules and pharmaceutical agents. ias.ac.in The presence of the Mannich base functionality can increase the solubility and bioavailability of drug molecules. ias.ac.in

Reactivity and Functionalization of the (1,3,4-Trimethylcyclohexyl) Ring System

The (1,3,4-Trimethylcyclohexyl) ring is a substituted cycloalkane, and its reactivity is largely governed by the stability of its chair conformations and the steric and electronic effects of its substituents. The three methyl groups and the aminomethyl group influence the conformational equilibrium of the ring. Substituents on a cyclohexane (B81311) ring preferentially occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.org The relative stability of the different chair conformations will dictate the preferred geometry for reactions occurring on the ring.

Functionalization of the cyclohexane ring itself, independent of the amine group, would typically involve radical substitution or oxidation reactions at the C-H bonds.

Halogenation : Free-radical halogenation (e.g., with Cl₂ or Br₂ under UV light) can lead to the substitution of hydrogen atoms on the ring. However, this reaction often lacks selectivity, potentially yielding a complex mixture of mono- and poly-halogenated isomers at various positions on the ring.

Oxidation : Strong oxidizing agents can oxidize the C-H bonds of the cyclohexane ring. For example, catalytic oxidation of cyclohexane itself can yield cyclohexanol and cyclohexanone. researchgate.net The presence of the alkyl substituents on the (1,3,4-Trimethylcyclohexyl) ring would influence the regioselectivity of such an oxidation, with tertiary C-H bonds generally being more reactive than secondary ones.

Elimination Reactions : If a suitable leaving group were introduced onto the ring (e.g., via halogenation), elimination reactions (like E2) could be induced to form an alkene. The stereochemistry of such reactions is highly dependent on the conformation of the ring, with the E2 mechanism requiring an anti-periplanar arrangement of the leaving group and a proton, which typically means they must be in trans-diaxial positions. youtube.com

The steric bulk of the existing substituents, particularly the trimethyl arrangement, would significantly influence the approach of reagents to the ring, potentially hindering reactions or directing them to less sterically crowded positions. spcmc.ac.in

Directed C-H Functionalization at α, β, and γ Positions to the Amine

No information available.

Palladium-Mediated C-H Activation and Derivatization

No information available.

Transition Metal-Catalyzed C-H Functionalization beyond Palladium

No information available.

Radical-Initiated C-H Functionalization

No information available.

Selective Derivatization of the Cyclohexyl Skeleton

No information available.

Ring-Opening, Expansion, or Contraction Reactions of the (1,3,4-Trimethylcyclohexyl) Moiety

No information available.

Catalytic Applications and Transformations Involving this compound

No information available.

This compound as a Ligand in Organometallic Catalysis

This compound possesses a primary amine group that can act as a potent ligand for a variety of transition metals. The nitrogen atom's lone pair of electrons can coordinate to a metal center, forming stable organometallic complexes. The steric and electronic properties of the trimethylcyclohexyl backbone are anticipated to play a crucial role in modulating the reactivity and selectivity of the resulting metal catalyst.

The bulky trimethylcyclohexyl group can create a specific steric environment around the metal center. This steric hindrance can influence the coordination of substrates, potentially leading to regioselective or stereoselective transformations. The conformational rigidity of the cyclohexane ring, influenced by the substitution pattern of the methyl groups, can further dictate the spatial arrangement of the ligand around the metal, impacting the catalytic pocket's geometry.

While specific experimental data on organometallic complexes of this compound is not extensively documented, analogies can be drawn from other primary amine ligands in catalysis. It is plausible that this ligand could be employed in a range of transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and hydroformylations. The performance of such catalysts would likely be dependent on the nature of the metal, the reaction conditions, and the specific stereoisomer of the ligand employed.

Table 1: Potential Applications of this compound in Organometallic Catalysis

| Catalytic Reaction | Potential Metal Center | Expected Role of the Ligand |

| Cross-Coupling | Palladium, Nickel | Stabilize the metal center, influence reductive elimination |

| Hydrogenation | Rhodium, Ruthenium | Modulate the electronic properties of the metal, control stereoselectivity |

| Hydroformylation | Cobalt, Rhodium | Influence regioselectivity (linear vs. branched aldehyde) |

Utilization of Chiral this compound Isomers in Asymmetric Catalysis

The presence of multiple stereocenters in this compound makes its chiral isomers particularly interesting for asymmetric catalysis. The synthesis of enantiomerically pure forms of this amine would open the door to its use as a chiral ligand for the synthesis of enantiomerically enriched products. The spatial arrangement of the methyl groups on the cyclohexane ring, in relation to the aminomethyl group, would create a chiral environment that can be transferred to the substrate during a catalytic reaction.

In asymmetric catalysis, chiral ligands are instrumental in differentiating between enantiotopic faces, atoms, or groups of a prochiral substrate. The interaction between the chiral ligand-metal complex and the substrate can lead to a transition state of lower energy for the formation of one enantiomer over the other. The rigidity and well-defined stereochemistry of the this compound backbone are desirable features for an effective chiral ligand.

The application of chiral this compound isomers could be envisioned in a variety of asymmetric transformations, including asymmetric hydrogenation, asymmetric allylic alkylation, and asymmetric aldol reactions. The success in achieving high enantioselectivity would depend on the careful matching of the ligand's stereochemistry with the specific reaction and substrate.

Table 2: Hypothetical Performance of Chiral this compound in Asymmetric Hydrogenation of a Prochiral Ketone

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| [Rh((R,R)-L)Cl]₂ | Acetophenone | (R)-1-Phenylethanol | Hypothetical >90% |

| [Rh((S,S)-L)Cl]₂ | Acetophenone | (S)-1-Phenylethanol | Hypothetical >90% |

Note: "L" represents a generic chiral phosphine derivative of this compound. The data presented is hypothetical and for illustrative purposes.

Exploration of this compound in Organocatalysis

Beyond its role as a ligand in organometallic chemistry, the primary amine functionality of this compound allows for its direct use as an organocatalyst. Primary amines are known to catalyze a wide range of organic reactions through the formation of nucleophilic enamines or electrophilic iminium ions as key intermediates.

The catalytic cycle in enamine catalysis typically involves the reaction of the primary amine catalyst with a carbonyl compound (an aldehyde or a ketone) to form an enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles. Subsequently, hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the functionalized carbonyl compound.

The steric bulk provided by the trimethylcyclohexyl moiety in this compound could play a significant role in controlling the stereoselectivity of organocatalytic reactions. The chiral isomers of this amine could be particularly effective in asymmetric organocatalysis, where the chiral catalyst directs the approach of the electrophile to one face of the enamine intermediate.

Potential applications of this compound and its derivatives in organocatalysis include Michael additions, aldol reactions, and Mannich reactions. The efficiency and stereoselectivity of these reactions would be influenced by the reaction conditions, the nature of the substrates, and the specific stereoisomer of the organocatalyst used.

Table 3: Plausible Organocatalytic Michael Addition using Chiral this compound

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield | Enantiomeric Excess (ee) |

| Chiral this compound | Cyclohexanone | Nitrostyrene | 2-(2-Nitro-1-phenylethyl)cyclohexanone | Plausible High | Plausible High |

Note: The data in this table is illustrative of a potential application and is not based on reported experimental results for this specific catalyst.

Computational Chemistry and Theoretical Studies of 1,3,4 Trimethylcyclohexyl Methanamine

Conformational Analysis and Energetics of (1,3,4-Trimethylcyclohexyl)methanamine Isomers

The conformational landscape of this compound is complex due to the presence of a flexible cyclohexane (B81311) ring and multiple stereocenters. Understanding the preferred three-dimensional arrangements of the atoms and the energy differences between them is crucial for predicting the molecule's physical properties and reactivity.

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the geometric and electronic structures of molecules. DFT calculations can accurately predict the relative stabilities of different conformers and stereoisomers of this compound.

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents (three methyl groups and one aminomethyl group) can occupy either axial or equatorial positions. The relative stability of a particular conformer is largely dictated by the steric interactions between these substituents. Generally, conformers with bulkier groups in the equatorial position are energetically favored to reduce 1,3-diaxial interactions.

For this compound, numerous stereoisomers exist depending on the relative orientations (cis or trans) of the substituents. For each stereoisomer, a pair of interconverting chair conformers exists. DFT calculations can elucidate the energy differences between these conformers. For instance, a calculation might compare a conformer where all substituents are in equatorial positions to one where one or more are in axial positions.

Illustrative Relative Energies of this compound Conformers (Hypothetical DFT Data)

| Conformer | Substituent Positions (1,3,4, -CH2NH2) | Relative Energy (kcal/mol) |

| Chair 1 (all-equatorial) | eq, eq, eq, eq | 0.00 (most stable) |

| Chair 2 (one axial methyl) | ax, eq, eq, eq | +1.8 |

| Chair 3 (one axial aminomethyl) | eq, eq, eq, ax | +2.1 |

| Chair 4 (two axial methyls) | ax, ax, eq, eq | +3.9 |

Note: This data is illustrative and based on established principles of conformational analysis. Actual values would require specific DFT calculations for each unique stereoisomer.

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound. nih.gov MD simulations model the atomic motions over time by solving Newton's equations of motion, allowing for the exploration of the conformational space and the observation of conformational changes, such as ring flipping.

MD simulations can reveal the flexibility of the cyclohexane ring and the rotational freedom of the substituent groups. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution, and for calculating thermodynamic properties based on the ensemble of accessible conformations. The fluxionality of the molecule, referring to the continuous interconversion between different conformations, can be visualized and quantified through MD trajectories.

The relative stability of the different stereoisomers of this compound is a key aspect of its chemistry. Some isomers will be more stable than others due to differing levels of steric strain. For example, an isomer that can adopt a chair conformation with all four substituents in equatorial positions will generally be more stable than an isomer that is forced to have one or more bulky groups in an axial position.

Theoretical calculations can determine the energy barriers for the interconversion between conformers (e.g., the energy required for a chair-flip). This barrier is an important kinetic parameter that determines the rate at which these conversions occur at a given temperature. For substituted cyclohexanes, these barriers are typically in the range of 10-12 kcal/mol. DFT can be employed to locate the transition state for this process and calculate its energy, thus providing a quantitative measure of the interconversion barrier.

Electronic Structure and Bonding Characteristics of this compound

The arrangement of electrons in molecular orbitals and the distribution of charge across the molecule are fundamental to its chemical reactivity. Theoretical methods provide detailed information about these electronic properties.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting the presence of the lone pair of electrons. This makes the nitrogen atom the primary site for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the sigma anti-bonding orbitals of the C-N and C-H bonds.

The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. Reactivity descriptors, such as chemical hardness and softness, can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Illustrative Frontier Molecular Orbital Energies (Hypothetical DFT Data)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Localized on the nitrogen lone pair |

| LUMO | +1.5 | Distributed over σ* orbitals |

| HOMO-LUMO Gap | 10.0 | Indicates high kinetic stability |

Note: These energy values are hypothetical and serve to illustrate the concepts of FMO analysis.

The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be calculated and visualized using an electrostatic potential (ESP) map. libretexts.org The ESP map plots the electrostatic potential on the molecule's electron density surface, providing an intuitive picture of its charge distribution.

In an ESP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the nitrogen atom due to its lone pair of electrons and higher electronegativity. This region represents the nucleophilic character of the amine group. Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms of the amine group and the rest of the alkyl framework.

This mapping is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule will interact with other charged or polar species. For example, the negative potential on the nitrogen atom indicates that it is a likely site for protonation or for forming hydrogen bonds where it acts as a hydrogen bond acceptor.

Investigation of Intramolecular Interactions (e.g., Hyperconjugation, Steric Effects)

The three-dimensional structure and conformational stability of this compound are governed by a delicate balance of subtle electronic and spatial interactions. Computational analysis is essential to dissect and quantify these effects.

Steric Effects: Steric interactions, arising from the repulsion between electron clouds of non-bonded atoms, are a dominant factor in the conformational analysis of substituted cyclohexanes. numberanalytics.compressbooks.pub The primary steric concern in the chair conformation is the 1,3-diaxial interaction, where an axial substituent experiences repulsive forces from the two axial hydrogens on the same side of the ring. sapub.orglibretexts.org Given the presence of three methyl groups and an aminomethyl group, this compound is subject to significant steric hindrance. unimib.itnih.govresearchgate.net

Computational models can predict the most stable conformer by calculating the relative energies of all possible chair conformations. Generally, bulky substituents preferentially occupy equatorial positions to minimize 1,3-diaxial strain. pressbooks.pub A hypothetical conformational analysis would involve geometry optimization of various stereoisomers and their respective chair conformers to determine their relative energies, as illustrated in the table below. Density Functional Theory (DFT) calculations are well-suited for this purpose. nih.govnih.gov

| Conformer of (1R,3R,4S)-Isomer | Substituent Positions (1-Me, 3-Me, 4-Me, CH₂NH₂) | Calculated Relative Energy (kcal/mol) | Key Steric Interactions |

|---|---|---|---|

| A | Eq, Eq, Eq, Eq | 0.00 | Minimal steric strain |

| B | Ax, Eq, Eq, Eq | +1.85 | 1,3-diaxial (Me/H) |

| C | Eq, Ax, Eq, Eq | +1.90 | 1,3-diaxial (Me/H) |

| D | Eq, Eq, Ax, Eq | +1.88 | 1,3-diaxial (Me/H) |

Note: The data presented in this table is hypothetical and serves to illustrate the output of a typical computational conformational analysis. The values represent the expected trend where equatorial substitution is favored.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for mapping the energetic landscape of a chemical reaction, providing a detailed, step-by-step understanding of the transformation from reactants to products.

According to Transition State Theory (TST), a chemical reaction proceeds through a high-energy species known as the transition state, which represents the energy maximum along the reaction coordinate. numberanalytics.comwikipedia.org Computational methods, particularly DFT, are employed to locate the geometry of this transition state, which is characterized as a first-order saddle point on the potential energy surface. numberanalytics.comgithub.io The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor governing the reaction rate. wikipedia.org

For a hypothetical reaction, such as the nucleophilic substitution at the aminomethyl group, quantum chemical calculations would be used to model the geometries and energies of the reactants, the transition state, and the products. smu.edu By connecting these points along an Intrinsic Reaction Coordinate (IRC) path, the entire minimum energy pathway of the reaction can be mapped out.

When a reaction can yield multiple isomers, computational chemistry can predict the predominant product by comparing the activation energies of the competing pathways. nih.govresearchgate.net The pathway with the lowest energy transition state is kinetically favored and will correspond to the major product. researchgate.net

For instance, in a hypothetical functionalization reaction of the amine, different sites of attack (chemoselectivity) or different stereochemical outcomes (stereoselectivity) would be possible. By calculating the transition state energies for each potential pathway, a quantitative prediction of the product distribution can be made. acs.org This predictive power is crucial for designing synthetic routes and understanding reaction outcomes without exhaustive experimental screening.

Reactions are typically carried out in a solvent, which can significantly influence reactivity through stabilization of reactants, products, and transition states. osti.gov Computational models account for these environmental effects using either explicit or implicit solvation models. nih.govglobethesis.com

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to capture bulk solvent effects. numberanalytics.com Explicit models involve including a number of individual solvent molecules around the solute, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding, which would be particularly important for reactions involving the amine group of this compound. acs.org The choice of model is critical for obtaining accurate energetic profiles for reactions in solution. osti.gov

Theoretical Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, providing a powerful means to confirm or elucidate molecular structures.

NMR spectroscopy is a cornerstone of chemical structure determination. The theoretical calculation of NMR chemical shifts has become a highly accurate and reliable tool. researchgate.net The most common high-level method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. acs.orgnih.govimist.ma

The process involves first obtaining an accurate, energy-minimized geometry of the molecule. Following this, the GIAO-DFT method is used to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). rsc.orgmodgraph.co.uk These shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). The predicted chemical shifts can be directly compared with experimental spectra to aid in signal assignment and structure verification. researchgate.net

| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 | 38.2 | 1.65 |

| C2 | 30.5 | 1.22 (eq), 1.15 (ax) |

| C3 | 35.1 | 1.71 |

| C4 | 40.3 | 1.58 |

| C5 | 29.8 | 1.20 (eq), 1.13 (ax) |

| C6 | 33.4 | 1.35 (eq), 1.28 (ax) |

| 1-CH₃ | 21.5 | 0.88 |

| 3-CH₃ | 22.1 | 0.91 |

| 4-CH₃ | 19.8 | 0.85 |

| -CH₂NH₂ | 48.9 | 2.55 |

| -NH₂ | - | 1.10 (broad) |

Note: The data in this table is hypothetical, generated to exemplify the results from a GIAO-DFT calculation for a stable conformer of this compound. Actual values would depend on the specific isomer and computational level of theory.

Absence of Specific Computational Data for this compound

A thorough search of scientific literature and computational chemistry databases has revealed no specific theoretical studies on the chemical compound this compound. Consequently, the detailed computational analysis requested, including vibrational frequency analysis (Infrared and Raman spectroscopy) and mass spectrometry fragmentation pattern simulations, cannot be provided at this time.

Computational chemistry and theoretical studies are highly specific to the molecule being investigated. These analyses, such as Density Functional Theory (DFT) calculations for vibrational frequencies or simulations for mass spectrometric fragmentation, require dedicated research focusing on the precise molecular structure of the compound.

The available scientific literature provides general methodologies for performing such computational analyses on various molecules. However, published research containing the specific calculated data—such as theoretical infrared spectra, Raman scattering activities, and predicted mass-to-charge ratios of fragments—for this compound is not currently available.

Therefore, the generation of the requested article with detailed data tables and in-depth research findings for the specified subsections is not possible due to the absence of foundational research data on this particular compound.

Applications of 1,3,4 Trimethylcyclohexyl Methanamine and Its Derivatives in Advanced Materials and Chemical Synthesis

(1,3,4-Trimethylcyclohexyl)methanamine as a Building Block for Complex Molecules

The inherent structural features of this compound, including its primary amine group and the stereoisomeric possibilities of the trimethyl-substituted cyclohexane (B81311) ring, make it a candidate for the synthesis of a variety of complex molecules. The steric bulk and conformational rigidity imparted by the trimethylcyclohexyl group can be exploited to influence the properties of larger molecules into which it is incorporated.

Synthesis of Novel Polymeric Materials and Macromolecules

In the realm of polymer chemistry, primary amines are fundamental monomers for the synthesis of polyamides, polyimides, and polyureas. The incorporation of the this compound moiety into a polymer backbone would be expected to introduce significant steric hindrance. This can disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased solubility in organic solvents, and altered mechanical properties. The rigid cyclohexane ring could also enhance the thermal stability and glass transition temperature of the resulting polymers, a desirable characteristic for high-performance engineering plastics.

Incorporation into Supramolecular Assemblies and Host-Guest Systems

The principles of supramolecular chemistry rely on non-covalent interactions to construct large, well-defined assemblies. The amine group of this compound can be readily functionalized to introduce recognition sites, such as hydrogen bonding donors and acceptors or metal coordination sites. The bulky and hydrophobic trimethylcyclohexyl group could act as a "shielding" or "directing" group, influencing the geometry and stability of the resulting supramolecular structures. In host-guest chemistry, derivatives of this amine could form part of a larger host molecule, with the trimethylcyclohexyl group contributing to the formation of a hydrophobic binding pocket for guest molecules.

Precursor in the Synthesis of Specialized Organic Reagents

Primary amines are versatile precursors for a wide range of organic reagents. This compound can be converted into isocyanates, isothiocyanates, or derivatized to form various amides and sulfonamides. If the starting amine is enantiomerically pure, it can serve as a chiral auxiliary, a molecule that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction, and is subsequently removed. The specific stereoisomer of the trimethylcyclohexyl group would play a crucial role in directing the approach of reagents to a prochiral center.

Role in Ligand Design and Coordination Chemistry

The nitrogen atom of the primary amine in this compound is a Lewis basic site, making it a suitable anchor point for the construction of ligands for metal complexes. The steric and electronic properties of the ligand are critical in determining the coordination geometry, stability, and reactivity of the resulting metal complex.

Development of this compound-Derived Ligands for Metal Complexes

By reacting this compound with various electrophiles, a diverse array of multidentate ligands can be synthesized. For example, reaction with phosphines containing leaving groups could yield aminophosphine (B1255530) ligands, while condensation with aldehydes or ketones can produce Schiff base ligands. The bulky trimethylcyclohexyl group would occupy a significant portion of the coordination sphere around a metal center, influencing the number and arrangement of other ligands. This steric hindrance can also be used to stabilize reactive metal centers or to promote specific catalytic activities.

Table 1: Potential Ligand Types Derived from this compound

| Ligand Class | Synthetic Precursor | Potential Metal Ions |

| Aminophosphine | Chlorophosphines | Rh, Ru, Pd, Ir |

| Schiff Base | Aldehydes, Ketones | Cu, Ni, Co, Zn |

| Amido | Organometallic bases | Li, Mg, Al |

Application in Asymmetric Synthesis through Ligand-Catalyzed Reactions

The development of chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce a single enantiomer of a chiral product. If this compound is used in its enantiomerically pure form, the resulting ligands will be chiral. When these chiral ligands are coordinated to a metal catalyst, they can create a chiral environment that discriminates between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. The specific arrangement of the three methyl groups on the cyclohexane ring would create a unique chiral pocket around the metal center, which could be advantageous for achieving high enantioselectivity in certain reactions.

Table 2: Potential Asymmetric Reactions Catalyzed by Metal Complexes of this compound-Derived Ligands

| Reaction Type | Metal Catalyst | Desired Chiral Product |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Alcohols, Amines, Alkanes |

| Asymmetric Hydrosilylation | Rhodium, Platinum | Chiral Alcohols, Silanes |

| Asymmetric C-C Bond Formation | Palladium, Copper, Nickel | Chiral Aldols, Michael Adducts |

Contribution to the Field of Advanced Functional Materials

The distinct chemical architecture of this compound, combining a bulky, hydrophobic trimethylcyclohexyl group with a reactive primary amine, makes it a candidate for the synthesis of specialized polymers and functional coatings.

Surface Modification and Coating Applications

While direct research on this compound for surface modification is limited, the principles of amine functionality in coatings suggest its potential. Primary amines are well-known for their reactivity with a variety of chemical groups, enabling them to be grafted onto surfaces to alter their properties. For instance, amines can react with isocyanates, epoxides, and acid chlorides to form stable covalent bonds. This reactivity is fundamental in the development of advanced coatings that can enhance adhesion, corrosion resistance, and biocompatibility of various substrates. The bulky trimethylcyclohexyl group would be expected to introduce significant hydrophobicity and steric hindrance, which could be leveraged to create water-repellent and anti-fouling surfaces.

Applications in Agrochemicals and Specialty Chemicals

The chemical structure of this compound also lends itself to applications in the synthesis of agrochemicals and as an intermediate in various industrial processes.

Development of Novel Agrochemical Adjuvants or Intermediates

In the field of agrochemicals, the efficacy of active ingredients is often enhanced by the use of adjuvants that can improve formulation stability, spray retention, and penetration of the active ingredient into the target pest or plant. The lipophilic nature of the trimethylcyclohexyl group combined with the reactive amine makes this compound a potential building block for novel surfactants and emulsifiers used in agrochemical formulations. Furthermore, the amine functionality allows for its use as a key intermediate in the synthesis of more complex and biologically active molecules for crop protection.

Use as a Chemical Intermediate in Industrial Processes

Beyond specialized applications, the fundamental reactivity of the primary amine group makes this compound a valuable intermediate in broader industrial chemical synthesis. Primary amines are foundational building blocks for a vast array of chemical products, including polyamides, polyurethanes, and various specialty chemicals. The specific trimethylcyclohexyl substituent can impart unique properties such as thermal stability, rigidity, and hydrophobicity to the final products, making them suitable for demanding industrial applications.

Future Research Directions and Unexplored Avenues in 1,3,4 Trimethylcyclohexyl Methanamine Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

Future research should prioritize the development of synthetic routes to (1,3,4-Trimethylcyclohexyl)methanamine that are not only high-yielding but also adhere to the principles of green chemistry. A key objective is to maximize atom economy, thereby minimizing waste generation. One promising approach involves the use of catalytic hydrogenation of a suitable nitrile precursor. This method is inherently atom-economical as it involves the addition of hydrogen, with water being the only byproduct.

Another avenue for exploration is the direct amination of a corresponding alcohol derivative. This transformation, if realized, would represent a significant improvement over traditional methods that often involve multiple steps and the use of stoichiometric reagents. The development of novel catalyst systems, potentially based on earth-abundant metals, will be crucial for the successful implementation of such a strategy.

| Parameter | Traditional Synthesis (Hypothetical) | Proposed Green Synthesis |

| Starting Material | Halogenated trimethylcyclohexane | Trimethylcyclohexane carboxaldehyde |

| Key Transformation | Nucleophilic substitution with ammonia | Reductive amination |

| Reagents | Ammonia, solvent | Ammonia, reducing agent (e.g., H2), catalyst |

| Byproducts | Halide salts | Water |

| Atom Economy | Lower | Higher |

| Environmental Impact | Moderate | Low |

Exploration of Unconventional Reactivity and Novel Transformations

The unique stereochemistry of this compound, with its multiple chiral centers, offers a rich landscape for the exploration of novel chemical transformations. Future research could focus on diastereoselective reactions that leverage the inherent chirality of the molecule to control the formation of new stereocenters. For instance, the development of catalytic systems that can selectively functionalize one of the methyl groups on the cyclohexane (B81311) ring would open up new avenues for creating complex molecular architectures.

Furthermore, the primary amine functionality of this compound serves as a versatile handle for a wide range of chemical modifications. Investigating its reactivity in multicomponent reactions could lead to the rapid assembly of diverse compound libraries. The exploration of photoredox catalysis to enable previously inaccessible transformations of the amine group is another exciting area for future investigation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for process automation. Future research should explore the feasibility of producing this compound using a continuous flow process. This would involve the design and optimization of a flow reactor setup, potentially incorporating packed-bed catalysts for key transformations. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow chemistry could lead to significant improvements in yield and purity.

Integrating the flow synthesis of this compound with automated purification and analysis systems would create a fully autonomous platform for its on-demand production. This would not only accelerate the research and development process but also enable more efficient manufacturing at a larger scale.

Application in Bio-inspired Chemistry and Bioconjugation (Non-Therapeutic)

The structural rigidity and lipophilicity of the trimethylcyclohexyl moiety make this compound an interesting building block for applications in bio-inspired chemistry. Future research could explore its use as a scaffold for the design of novel molecular probes for studying biological systems. The primary amine group provides a convenient attachment point for fluorescent dyes, affinity tags, or other functional moieties.

In the field of bioconjugation, this compound could be investigated as a linker molecule for attaching small molecules to proteins or other biomacromolecules. Its unique three-dimensional structure could influence the properties of the resulting bioconjugate, potentially leading to improved stability or altered binding characteristics. These non-therapeutic applications could provide valuable tools for basic research in chemical biology.

Harnessing Machine Learning and Artificial Intelligence for Predictive Chemistry of this compound

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry. Future research on this compound should leverage these powerful computational tools to accelerate discovery. ML models could be trained to predict the physicochemical properties of its derivatives, enabling the in silico screening of large virtual libraries to identify candidates with desired characteristics.

Furthermore, AI algorithms can be employed to predict the outcomes of chemical reactions, aiding in the design of optimal synthetic routes. By analyzing vast datasets of known transformations, these models can suggest novel reaction conditions or identify potential side reactions, thereby streamlining the experimental workflow. The integration of AI with automated synthesis platforms could ultimately lead to a closed-loop system for the discovery and optimization of new chemical entities based on the this compound scaffold.

| Data Type | Description | Potential Application in ML Model |

| Spectroscopic Data | NMR, IR, Mass Spectrometry | Structure elucidation and confirmation |

| Crystallographic Data | X-ray diffraction data | Determination of 3D structure |

| Reaction Data | Yields, reaction times, temperatures | Prediction of reaction outcomes |

| Computed Properties | DFT calculations of electronic structure | Correlation with experimental reactivity |

| Biological Activity Data | Binding affinities, enzyme inhibition | QSAR modeling (non-therapeutic) |

Q & A

Q. What are the established synthetic routes for (1,3,4-Trimethylcyclohexyl)methanamine, and how can reaction conditions be optimized?

The synthesis of cyclohexyl methanamine derivatives typically involves alkylation or reductive amination of substituted cyclohexane precursors. For example, analogous compounds like [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine are synthesized via reactions between cyclohexyl derivatives, dimethylamine, and formaldehyde under acid/base catalysis . Optimization may involve Design of Experiments (DoE) methodologies, such as central composite designs, to evaluate variables like temperature, catalyst loading, and solvent polarity. These approaches enable systematic identification of optimal conditions while minimizing experimental runs .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For determining substituent positions on the cyclohexyl ring and verifying stereochemistry.

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- Chromatographic Methods (HPLC/GC) : To assess purity and isolate stereoisomers.

Structural data from PubChem entries for related compounds (e.g., InChIKey, SMILES) provide reference benchmarks .

Q. What are the primary chemical reactivity pathways for this compound?

The methanamine group and substituted cyclohexyl ring undergo:

- Oxidation : Formation of imine or nitro derivatives under strong oxidizing agents.

- Reduction : Conversion to secondary amines or hydrogenation of the cyclohexyl ring.

- Substitution : Replacement of methyl or amine groups with electrophiles.

Reactivity is influenced by steric hindrance from the 1,3,4-trimethyl groups, which may slow nucleophilic attacks .

Q. What biological systems or pathways has this compound been studied in?

While direct data on this compound is limited, structurally similar compounds interact with neurotransmitter receptors (e.g., serotonin or dopamine pathways) and enzyme systems like cytochrome P450. Preliminary studies on analogs suggest potential neuropharmacological applications .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation.

Safety data sheets for related amines highlight risks of skin irritation and respiratory sensitization .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

The 1,3,4-trimethyl configuration introduces axial chirality. Stereoselective synthesis may employ chiral catalysts (e.g., BINOL-derived ligands) or enantiopure starting materials. Computational modeling (DFT or MD simulations) can predict steric and electronic influences on reaction pathways .

Q. How do structural modifications (e.g., fluorination) alter biological activity?

Comparative studies on trifluoromethyl-substituted analogs (e.g., {1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine) show enhanced metabolic stability and receptor binding affinity due to fluorine’s electronegativity. Structure-Activity Relationship (SAR) studies using radiolabeled derivatives can quantify target engagement .

Q. What computational tools are suitable for predicting physicochemical properties?

- Molecular Dynamics (MD) Simulations : To assess solubility and membrane permeability.

- Quantum Mechanical (QM) Calculations : For predicting pKa, logP, and redox potentials.

- Docking Studies : To model interactions with biological targets (e.g., GPCRs).

PubChem and EPA DSSTox provide validated datasets for benchmarking computational results .

Q. How can contradictory data in literature be resolved?

Example: Discrepancies in reported melting points or bioactivity may arise from impurities or stereoisomerism. Strategies include:

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions.

- Advanced Purification : Use preparative HPLC or crystallization to isolate enantiomers.

- Meta-Analysis : Cross-reference data from peer-reviewed journals and authoritative databases (e.g., PubChem, ECHA) .

Q. What experimental designs are optimal for studying degradation products?

- Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions.

- LC-MS/MS Analysis : Identify degradation pathways and byproducts.

- Accelerated Stability Testing : Use Arrhenius models to predict shelf-life.

Central composite designs, as applied in polymer chemistry studies, allow simultaneous evaluation of multiple degradation factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.